![molecular formula C10H9BrCl2 B3315472 2-Bromo-4-(3,5-dichlorophenyl)-1-butene CAS No. 951893-21-3](/img/structure/B3315472.png)
2-Bromo-4-(3,5-dichlorophenyl)-1-butene
Overview
Description
2-Bromo-4-(3,5-dichlorophenyl)-1-butene, also known as BDB, is a chemical compound of bromine, chlorine, and butene. It is an important part of the chemical industry and has a wide range of applications. BDB is used for the synthesis of a variety of compounds and materials, including polymers, pharmaceuticals, and other organic compounds. It is also used in the manufacture of flame retardants and other specialty products. BDB is a versatile compound, with properties that make it useful in a variety of contexts.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound “2-Bromo-4-(3,5-dichlorophenyl)-1-butene” can be used as a boron reagent in this process .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . The compound “2-Bromo-4-(3,5-dichlorophenyl)-1-butene” can be used in this process .
Anti-Markovnikov Hydromethylation
The compound “2-Bromo-4-(3,5-dichlorophenyl)-1-butene” can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Indolizidine
The compound “2-Bromo-4-(3,5-dichlorophenyl)-1-butene” can be used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Synthesis of Chiral Drug Intermediates
The compound “2-Bromo-4-(3,5-dichlorophenyl)-1-butene” can be used in the synthesis of chiral drug intermediates .
Preparation of Antihypertensive Metalloendopeptidase Inhibitor
The compound “2-Bromo-4-(3,5-dichlorophenyl)-1-butene” can be used in the preparation of an antihypertensive metalloendopeptidase inhibitor .
Mechanism of Action
Target of Action
Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can be involved in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of sm cross-coupling reactions, the compound can contribute to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(3,5-dichlorophenyl)-1-butene can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and stability.
properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-dichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIFBLGZHBYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC(=C1)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,5-dichlorophenyl)-1-butene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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